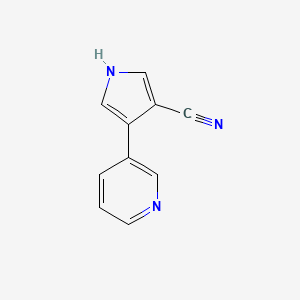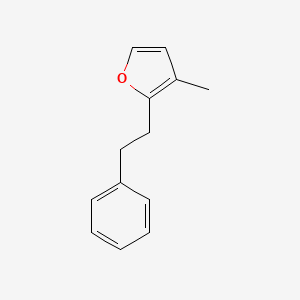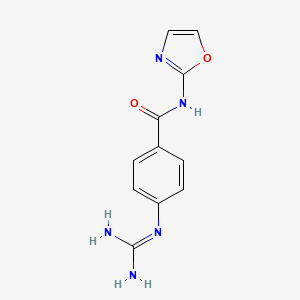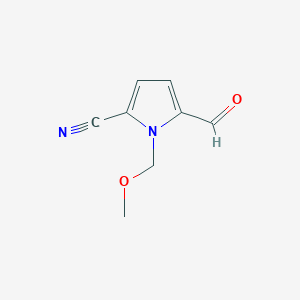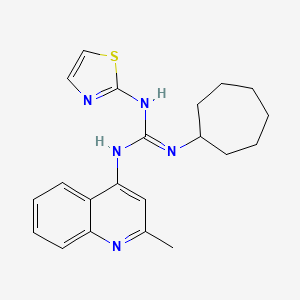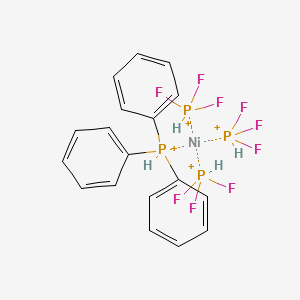
Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel is a complex organometallic compound that features nickel as the central metal atom coordinated with trifluoro-5-phosphanyl and triphenyl-5-phosphanyl ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel typically involves the reaction of nickel precursors with phosphanyl ligands under controlled conditions. One common method involves the use of nickel chloride or nickel bromide as the starting material, which is then reacted with trifluoro-5-phosphanyl and triphenyl-5-phosphanyl ligands in the presence of a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the nickel complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel species.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new nickel complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nickel(II) or nickel(III) complexes, while substitution reactions can produce a variety of nickel-phosphanyl derivatives.
Aplicaciones Científicas De Investigación
Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, such as cross-coupling reactions and hydrogenation processes.
Materials Science: It is investigated for its potential use in the development of advanced materials, including conductive polymers and metal-organic frameworks.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or as a tool in biochemical research.
Industrial Applications: It is explored for its use in industrial processes, such as the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, where ligands can be activated and transformed through processes such as oxidative addition, reductive elimination, and ligand exchange. The specific molecular targets and pathways involved depend on the nature of the reaction and the substrates used.
Comparación Con Compuestos Similares
Similar Compounds
Tris(triphenylphosphine)nickel: A similar compound where all ligands are triphenylphosphine.
Bis(trifluorophosphine)nickel: A compound with two trifluorophosphine ligands.
Nickel(II) acetylacetonate: A nickel complex with acetylacetonate ligands.
Uniqueness
Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel is unique due to the combination of trifluoro-5-phosphanyl and triphenyl-5-phosphanyl ligands, which impart distinct electronic and steric properties to the nickel center. This unique ligand environment can lead to different reactivity and selectivity compared to other nickel complexes, making it valuable for specific catalytic and material applications.
Propiedades
Fórmula molecular |
C18H19F9NiP4+4 |
|---|---|
Peso molecular |
588.9 g/mol |
Nombre IUPAC |
nickel;trifluorophosphanium;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.3F3HP.Ni/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3*1-4(2)3;/h1-15H;3*4H;/q;3*+1;/p+1 |
Clave InChI |
ZUICNOMBZXHDNN-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


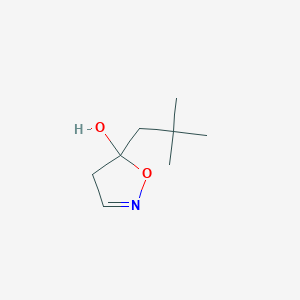
![6,8-Methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B15210284.png)
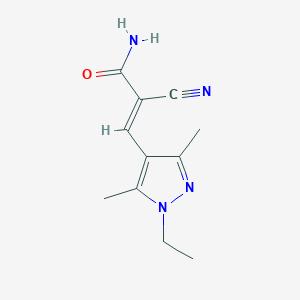
![Dihydro-5-[2-(4-methyl-3-cyclohexen-1-YL)propyl]furan-2(3H)-one](/img/structure/B15210305.png)
![Carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B15210307.png)
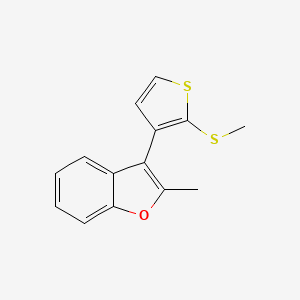
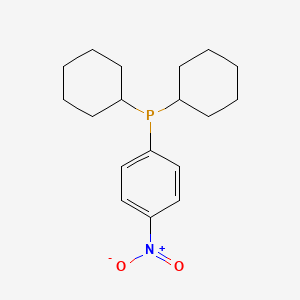
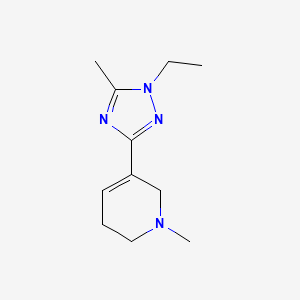
![3-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanamido}-N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}benzamide](/img/structure/B15210332.png)
